molecular formula C17H18N4O2S B7751761 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B7751761
M. Wt: 342.4 g/mol
InChI Key: JYDJFHITOBSFHL-UHFFFAOYSA-N
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Description

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a complex organic compound featuring a pyrimidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-4-oxo-6-phenyl-1H-pyrimidine-2-thiol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitrile group, a sulfur atom, and a diethylacetamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-21(4-2)14(22)11-24-17-19-15(12-8-6-5-7-9-12)13(10-18)16(23)20-17/h5-9H,3-4,11H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJFHITOBSFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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